

Lansoprazole sodium versus other PPI pharmacokinetics

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Compound Focus: Lansoprazole Sodium

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Pharmacokinetic Parameter Comparison

The table below summarizes key pharmacokinetic parameters for various PPIs, which are crucial for understanding their behavior in the body [1].

PPI	Bioavailability (%)	Time to Peak Plasma Levels (Tmax, h)	Half-Life (T _{1/2} , h)	Volume of Distribution (L/kg)
Lansoprazole	80-85	1.7	~1.6	0.4
Omeprazole	30-40	0.5-3.5	0.5-1	0.13-0.35
Esomeprazole	64-90	1.5	1.3-1.6	0.22-0.26
Pantoprazole	77	2-3	1-1.9	0.15
Rabeprazole	52	2-5	1-2	0.34

Inhibition of Human Cytochrome P450 Enzymes

The potential for drug-drug interactions varies significantly among PPIs due to their different inhibitory effects on cytochrome P450 (CYP) enzymes. The following table summarizes apparent inhibition constant (K_i) values from a study using human liver microsomes; a lower K_i value indicates stronger inhibition [2].

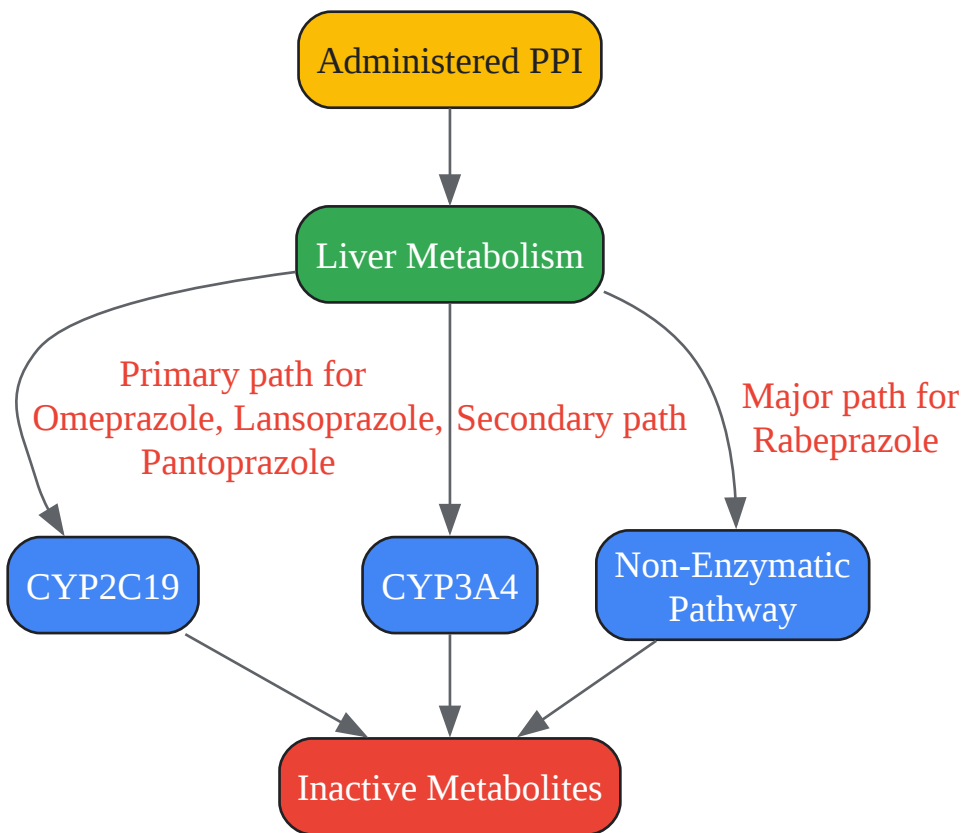
PPI	CYP2C19	CYP2C9	CYP3A4	CYP2D6
Lansoprazole	3.2 - 6.3 μM	23.4 - 36.5 μM	32.1 - 41.6 μM	>100 μM
Omeprazole	1.8 - 5.4 μM	21.7 - 44.5 μM	25.0 - 44.9 μM	>100 μM
Esomeprazole	4.5 - 13.5 μM	27.9 - 46.9 μM	37.8 - 54.8 μM	>100 μM
Pantoprazole	14.1 - 47.7 μM	44.6 - 68.5 μM	66.3 - 84.7 μM	>100 μM
Rabeprazole	17.6 - 48.6 μM	48.9 - 72.6 μM	58.5 - 76.5 μM	>100 μM

Experimental Protocol for CYP Inhibition Data [2]

- **In Vitro System:** Human liver microsomes (HLM).
- **Marker Reactions:** CYP2C9 (diclofenac 4'-hydroxylation), CYP2C19 (S-mephenytoin 4'-hydroxylation), CYP2D6 (bufuralol 1'-hydroxylation), CYP3A4 (midazolam 1'-hydroxylation).
- **Inhibitors:** Five PPIs (omeprazole, esomeprazole, lansoprazole, pantoprazole, rabeprazole).
- **Procedure:** Microsomal incubations were performed with substrate and inhibitor at 37°C. Reactions were initiated by adding NADPH and terminated by adding acetonitrile. Metabolite formation was quantified using HPLC.
- **Data Analysis:** K_i values were determined by fitting the data to competitive, non-competitive, or mixed inhibition models.

Metabolic Pathways of PPIs

The following diagram illustrates the primary metabolic pathways for PPIs, which is a key determinant of their pharmacokinetic profiles and interaction potential.



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Clinical and Experimental Insights

- **Onset of Symptom Relief:** A clinical study in patients with reflux esophagitis found that **esomeprazole (40 mg) provided faster relief of heartburn in the first few days** compared to lansoprazole (30 mg), omeprazole (20 mg), and pantoprazole (40 mg). However, by week 8, endoscopic healing rates were similar across all groups [3].
- **Impact of Formulation:** A study on oral pharmacokinetics found that when **lansoprazole suspension in sodium bicarbonate maintained absorption** similar to its intact capsule. In contrast, omeprazole suspension showed significantly impaired absorption, with a relative bioavailability of only 58.4% on day 5 compared to its capsule form [4].
- **Special Populations:**
 - **Post-Bariatric Surgery:** A 2025 study found that Roux-en-Y gastric bypass (RYGB) surgery significantly reduced systemic exposure to lansoprazole, with AUC and C_{max} decreasing by 16% and 31%, respectively. This highlights that anatomical changes can alter lansoprazole's pharmacokinetics [5].
 - **Gender Differences:** A 2023 population pharmacokinetic study on rabeprazole identified a **clear delay in drug absorption (longer Tlag) in females** compared to males, although overall

exposure was similar. This suggests gender may be a covariate for the absorption rate [6].

Key Conclusions for Professionals

- **Metabolism and Interactions:** Lansoprazole and omeprazole have a higher potential to inhibit **CYP2C19** than newer agents like pantoprazole and rabeprazole [2] [1]. Rabeprazole's significant non-enzymatic metabolism may offer a clinical advantage by minimizing CYP-mediated drug interactions [6] [1].
- **Pharmacokinetic Profile:** Lansoprazole demonstrates high bioavailability and a relatively rapid Tmax, positioning it favorably for rapid acid suppression.
- **Clinical Considerations:** The choice of PPI may depend on specific clinical scenarios, such as the need for rapid symptom relief (favoring esomeprazole), concern for drug interactions (favoring pantoprazole or rabeprazole), or use in specific formulations or patient populations.

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